Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate
Description
Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound characterized by a methyl benzoate core linked to a carbamoyl group. The carbamoyl moiety is further substituted with a 2-hydroxypropyl chain bearing a benzo[b]thiophen-2-yl group.
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-20(24,17-11-15-5-3-4-6-16(15)26-17)12-21-18(22)13-7-9-14(10-8-13)19(23)25-2/h3-11,24H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHCBTLTWCNSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene derivatives with appropriate benzoate esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]thiophene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Anticancer Potential: The benzo[b]thiophene moiety in the target compound aligns with pharmacophores active against drug-resistant cancers. However, the absence of methoxy groups and acrylonitrile’s π-deficient system may reduce cytotoxicity compared to compounds 31–33 .
- Metabolic Stability : The carbamoyl ester and hydroxypropyl chain could enhance metabolic stability compared to acrylonitriles, which are prone to hydrolysis.
- Divergent Applications : Unlike sulfonylurea herbicides, the target compound’s lack of ALS-targeting groups suggests a different mechanism of action, likely unrelated to pesticidal activity .
Biological Activity
Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound featuring a benzo[b]thiophene moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-[[2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl]carbamoyl]benzoate |
| CAS Number | 2034516-51-1 |
| Molecular Formula | CHNOS |
| Molecular Weight | 369.4 g/mol |
This compound exhibits various pharmacological properties, primarily attributed to the thiophene ring system. The compound's mechanism of action can be summarized as follows:
- Anticancer Activity : Thiophene derivatives have shown potential in inhibiting cancer cell proliferation. The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Activity : The benzo[b]thiophene structure contributes to the compound's ability to inhibit bacterial growth. Studies have indicated efficacy against strains of Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related damage.
Research Findings
Recent studies have highlighted the biological activity of this compound:
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed an IC value of approximately 17.16 ± 1.54 μM against MCF-7 cells, indicating promising anticancer activity .
Antimicrobial Studies
In a study focusing on antimicrobial properties, the compound demonstrated effective inhibition against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that the compound could serve as a lead for developing new antibacterial agents .
Case Studies
- Cytotoxicity Against Cancer Cells : A comprehensive screening of various thiophene derivatives, including this compound), revealed that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, supporting further exploration into their therapeutic potential .
- Antimicrobial Efficacy : A series of benzo[b]thiophene compounds were tested against clinical isolates of Staphylococcus aureus, where this compound showed notable activity with MIC values indicating its potential as an antimicrobial agent .
Q & A
Basic Question
- HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition thresholds .
- Storage protocols : Store in airtight containers under inert gas (N) at -20°C to prevent ester hydrolysis or oxidation. Desiccants are recommended to mitigate moisture-induced degradation .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Advanced Question
Common challenges include:
- Crystal twinning : High symmetry or solvent inclusion may lead to twinned crystals. Use of SHELXD for structure solution and TWINLAW for twin law identification improves refinement accuracy .
- Disordered moieties : The hydroxypropyl group may exhibit rotational disorder. Partial occupancy modeling and restrained refinement (SHELXL) are applied .
Best practices : Low-temperature data collection (100 K) reduces thermal motion artifacts .
How can structure-activity relationship (SAR) studies optimize biological activity?
Advanced Question
- Modular substitutions : Replace the methyl benzoate with ethyl or tert-butyl esters to study steric effects on target binding .
- Bioisosteric replacements : Substitute the benzo[b]thiophene with indole or benzofuran to evaluate electronic effects on receptor affinity .
- Assay design : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (MTT assays) to correlate structural changes with activity .
How should researchers resolve discrepancies in spectroscopic data between synthetic batches?
Advanced Question
- Reproducibility checks : Re-run reactions under identical conditions to isolate procedural errors.
- Advanced NMR techniques : 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify diastereomers .
- Isotopic labeling : O-labeling during esterification to trace hydrolysis artifacts in MS .
What are the implications of molecular conformation on biological activity?
Advanced Question
- Conformational analysis : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict low-energy conformers and hydrogen-bonding propensity .
- Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, highlighting critical binding residues .
How can green chemistry principles be applied to its synthesis?
Advanced Question
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for carbamoylation .
- Catalyst recycling : Immobilize gold catalysts on silica supports to reduce heavy metal waste .
- Microwave-assisted synthesis : Accelerate reaction times and improve yields for cyclization steps .
What strategies mitigate toxicity risks during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
